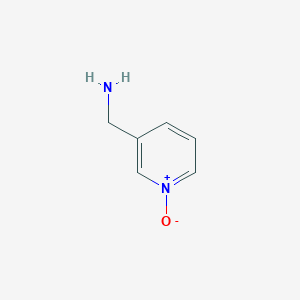

3-Pyridinemethanamine 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Pyridinemethanamine 1-oxide, also known as 3-Aminomethylpyridine-N-oxide, is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 g/mol.

Synthesis Analysis

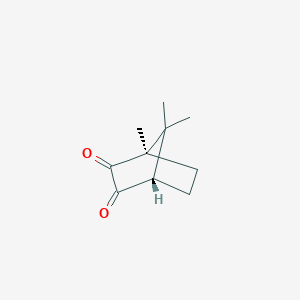

The synthesis of 3-Pyridinemethanamine 1-oxide involves the oxidation of pyridines and tertiary amines to corresponding N-oxides . A typical procedure involves adding 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane to a solution of pyridine derivative or tertiary amine in acetonitrile . The reaction mixture is stirred at room temperature for an appropriate time, after which it is diluted with toluene and water . The aqueous layer, which contains the product, is separated and evaporated under reduced pressure .Molecular Structure Analysis

The molecular structure of 3-Pyridinemethanamine 1-oxide consists of a pyridine ring with a methanamine group attached to the 3-position of the ring . The oxygen atom is attached to the nitrogen atom of the methanamine group, forming the N-oxide .Chemical Reactions Analysis

The primary chemical reaction involving 3-Pyridinemethanamine 1-oxide is its synthesis from 3-Pyridinemethanamine . This involves the oxidation of the amine group to form the N-oxide .Physical And Chemical Properties Analysis

3-Pyridinemethanamine 1-oxide has a molecular weight of 124.14 g/mol. Its density is 1.18 . The boiling point is predicted to be 354.2±17.0 °C .Scientific Research Applications

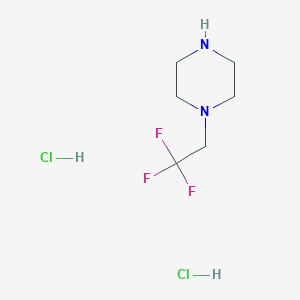

Synthesis of Aminopyridine Derivatives

Aminopyridines, including 3-Aminomethylpyridine-N-oxide, have been extensively studied due to their interesting biological activities . They are used in the synthesis of different types of aminopyridine derivatives . The diversity in their pharmacological activities has attracted the attention of many researchers .

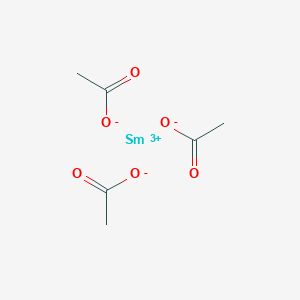

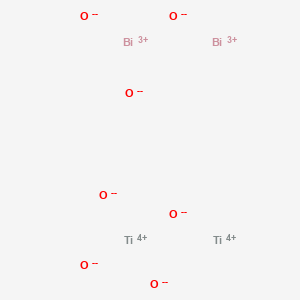

Coordination with Metals

3-Aminomethylpyridine-N-oxide can act as a coordination site with metals . This property can be exploited in various fields, including materials science and medicinal chemistry .

Biological Activities

The compound has been associated with a range of biological activities . This makes it a potential candidate for the development of new drugs and therapies .

Organocatalysis

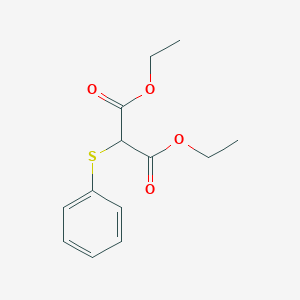

Pyridine N-oxides, including 3-Aminomethylpyridine-N-oxide, have been used in organocatalysis . They can activate certain kinds of Lewis acidic parts of molecules, increasing reactivity of its nucleophilic part towards various reactions with electrophiles .

Synthesis of Natural and Bioactive Compounds

The compound has been used in the synthesis of natural and bioactive compounds . This includes the synthesis of compounds with anti-HIV activity .

Research and Development of New Compounds

The various synthetic methods revealed in studies involving 3-Aminomethylpyridine-N-oxide may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

Safety and Hazards

properties

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBULFLYPLSCKRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.